molecular formula C10H8Cl2F2O3 B1410057 Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate CAS No. 1803831-08-4

Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate

Cat. No. B1410057
CAS RN: 1803831-08-4
M. Wt: 285.07 g/mol
InChI Key: QKQHPARZHKTFRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate and similar compounds often involves difluoromethylation processes based on X–CF2H bond formation . Various methods of synthesizing such compounds have been reported, including the use of a catalytic system that involves a palladium and a copper salt . The synthesis can also be achieved using nucleophilic substitution reactions with the appropriate starting materials .


Molecular Structure Analysis

The molecular structure of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate includes two chlorine atoms, two fluorine atoms, and an ethoxy group attached to a benzoate core. The presence of these functional groups contributes to the unique physical and chemical properties of the compound.


Chemical Reactions Analysis

Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate can be used as a building block in synthesis and as a reagent in organic reactions. It is also a potential pharmaceutical intermediate. The specific chemical reactions that this compound undergoes would depend on the conditions and the other reactants present.

Safety and Hazards

While the specific safety and hazards of Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate are not detailed in the search results, compounds of similar structure may cause eye, skin, and respiratory tract irritation . They may also be harmful if swallowed or inhaled . It is always recommended to handle such compounds with appropriate personal protective equipment and to follow safety protocols .

Future Directions

The field of research involving compounds like Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate is growing. These compounds are becoming increasingly important in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2F2O3/c1-2-16-9(15)6-3-5(11)4-7(12)8(6)17-10(13)14/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQHPARZHKTFRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3,5-dichloro-2-(difluoromethoxy)benzoate

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